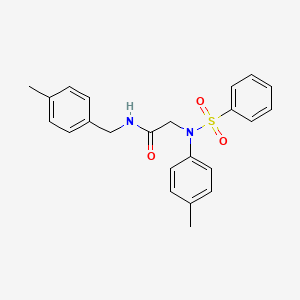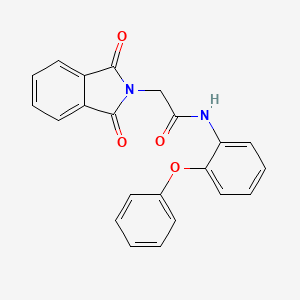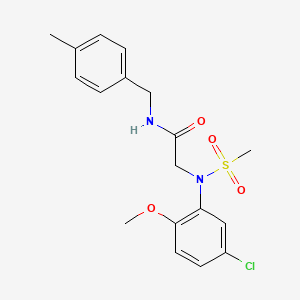
4-(3-bromo-5-ethoxy-4-methoxybenzylidene)-2-phenyl-1,3-oxazol-5(4H)-one
Descripción general
Descripción
4-(3-bromo-5-ethoxy-4-methoxybenzylidene)-2-phenyl-1,3-oxazol-5(4H)-one, also known as BEMO, is a synthetic compound that has gained attention in the scientific community for its potential applications in various fields such as medicine, agriculture, and material science. This compound belongs to the family of oxazolones, which are known for their diverse biological activities.
Mecanismo De Acción
The mechanism of action of 4-(3-bromo-5-ethoxy-4-methoxybenzylidene)-2-phenyl-1,3-oxazol-5(4H)-one is not fully understood, but it is believed to involve the inhibition of certain enzymes and signaling pathways in the body. It has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), which is an enzyme involved in the production of inflammatory mediators. 4-(3-bromo-5-ethoxy-4-methoxybenzylidene)-2-phenyl-1,3-oxazol-5(4H)-one has also been found to inhibit the activation of nuclear factor kappa B (NF-κB), which is a transcription factor involved in the regulation of genes that control inflammation and cell survival.
Biochemical and Physiological Effects:
4-(3-bromo-5-ethoxy-4-methoxybenzylidene)-2-phenyl-1,3-oxazol-5(4H)-one has been found to have several biochemical and physiological effects. It has been shown to reduce the production of pro-inflammatory cytokines such as interleukin-1β (IL-1β) and tumor necrosis factor alpha (TNF-α). 4-(3-bromo-5-ethoxy-4-methoxybenzylidene)-2-phenyl-1,3-oxazol-5(4H)-one has also been found to modulate the expression of genes involved in the regulation of cell cycle and apoptosis. In addition, 4-(3-bromo-5-ethoxy-4-methoxybenzylidene)-2-phenyl-1,3-oxazol-5(4H)-one has been shown to have antioxidant properties and can protect cells from oxidative stress.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
4-(3-bromo-5-ethoxy-4-methoxybenzylidene)-2-phenyl-1,3-oxazol-5(4H)-one has several advantages for use in lab experiments. It is easy to synthesize and can be obtained in high purity with a high yield. 4-(3-bromo-5-ethoxy-4-methoxybenzylidene)-2-phenyl-1,3-oxazol-5(4H)-one is also stable and can be stored for extended periods without degradation. However, 4-(3-bromo-5-ethoxy-4-methoxybenzylidene)-2-phenyl-1,3-oxazol-5(4H)-one has some limitations as well. It is not water-soluble, which makes it difficult to use in aqueous solutions. In addition, 4-(3-bromo-5-ethoxy-4-methoxybenzylidene)-2-phenyl-1,3-oxazol-5(4H)-one has low bioavailability, which means that it may not be effective when administered orally.
Direcciones Futuras
There are several future directions for research on 4-(3-bromo-5-ethoxy-4-methoxybenzylidene)-2-phenyl-1,3-oxazol-5(4H)-one. One potential area of research is the development of new drug formulations that can enhance the bioavailability of 4-(3-bromo-5-ethoxy-4-methoxybenzylidene)-2-phenyl-1,3-oxazol-5(4H)-one. Another area of research is the investigation of the mechanism of action of 4-(3-bromo-5-ethoxy-4-methoxybenzylidene)-2-phenyl-1,3-oxazol-5(4H)-one in more detail. This could help to identify new targets for drug development. Finally, there is potential for the use of 4-(3-bromo-5-ethoxy-4-methoxybenzylidene)-2-phenyl-1,3-oxazol-5(4H)-one in agriculture as a natural pesticide or herbicide due to its anti-inflammatory and anti-tumor activities.
Aplicaciones Científicas De Investigación
4-(3-bromo-5-ethoxy-4-methoxybenzylidene)-2-phenyl-1,3-oxazol-5(4H)-one has been studied extensively for its potential applications in medicine. It has been found to exhibit anti-inflammatory, anti-tumor, and anti-viral activities. Studies have also shown that 4-(3-bromo-5-ethoxy-4-methoxybenzylidene)-2-phenyl-1,3-oxazol-5(4H)-one can induce apoptosis in cancer cells and inhibit the growth of tumors. In addition, 4-(3-bromo-5-ethoxy-4-methoxybenzylidene)-2-phenyl-1,3-oxazol-5(4H)-one has been found to have potential applications in the treatment of Alzheimer's disease and Parkinson's disease.
Propiedades
IUPAC Name |
(4E)-4-[(3-bromo-5-ethoxy-4-methoxyphenyl)methylidene]-2-phenyl-1,3-oxazol-5-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16BrNO4/c1-3-24-16-11-12(9-14(20)17(16)23-2)10-15-19(22)25-18(21-15)13-7-5-4-6-8-13/h4-11H,3H2,1-2H3/b15-10+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IETLRZKNKUJLGD-XNTDXEJSSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C(=CC(=C1)C=C2C(=O)OC(=N2)C3=CC=CC=C3)Br)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=C(C(=CC(=C1)/C=C/2\C(=O)OC(=N2)C3=CC=CC=C3)Br)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16BrNO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-(4-methoxyphenyl)-N-(2-{4-[3-(4-methoxyphenyl)acryloyl]-1-piperazinyl}ethyl)acrylamide](/img/structure/B3436163.png)
![methyl 4-(3,4-dimethylphenyl)-2-[(phenoxyacetyl)amino]-3-thiophenecarboxylate](/img/structure/B3436164.png)
![4-benzyl-1-[(5-methyl-3-phenyl-4-isoxazolyl)carbonyl]piperidine](/img/structure/B3436176.png)
![N-(4-chloro-3-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)-2-naphthamide](/img/structure/B3436196.png)
![methyl 5'-[(2-ethoxybenzoyl)amino]-2,3'-bithiophene-4'-carboxylate](/img/structure/B3436203.png)
![1-[3-(2-chloro-6-fluorophenyl)acryloyl]-4-(2-methoxyphenyl)piperazine](/img/structure/B3436210.png)

![dimethyl 5-[(3-chlorobenzoyl)amino]-3-methyl-2,4-thiophenedicarboxylate](/img/structure/B3436220.png)
![methyl 2-{[3-(1,3-benzodioxol-5-yl)acryloyl]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B3436226.png)
![N-[4-(acetylamino)phenyl]-5-[(2,4-dichlorophenoxy)methyl]-2-furamide](/img/structure/B3436230.png)
![N,N'-[1,3-phenylenebis(methylene)]bis(4-ethoxybenzamide)](/img/structure/B3436243.png)


